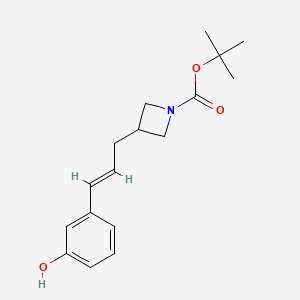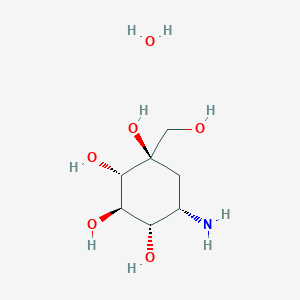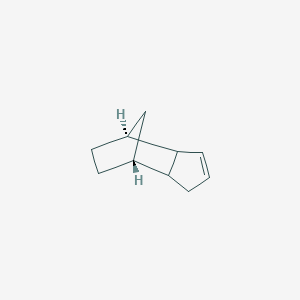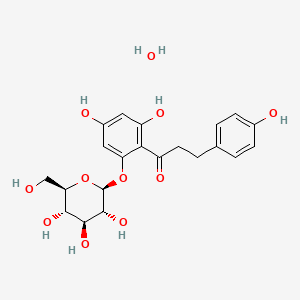
Phlorizin hydrate
概要
説明
Phlorizin hydrate, also known as phlorizin, is a flavonoid glycoside belonging to the dihydrochalcones subclass. It is predominantly found in the Malus genus, particularly in apple trees. This compound is known for its multiple bioactivities, including antidiabetic, anticancer, anti-obesity, antioxidant, antiaging, and antimicrobial properties .
準備方法
Synthetic Routes and Reaction Conditions: Phloridzin can be synthesized through various methods. One common approach involves the extraction from apple leaves using macroporous resin followed by purification through preparative high-performance liquid chromatography (HPLC). The purity of phloridzin can reach above 98% after further recrystallization .
Industrial Production Methods: Industrial production of phloridzin typically involves the extraction from apple tree bark, leaves, and other parts. The process includes solvent extraction, filtration, and purification steps to obtain high-purity phloridzin suitable for various applications .
化学反応の分析
Types of Reactions: Phloridzin undergoes several types of chemical reactions, including:
Oxidation: Phloridzin can be oxidized to form phloretin and other oxidation products.
Hydrolysis: Under acidic or enzymatic conditions, phloridzin can be hydrolyzed to produce phloretin and glucose.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using β-glucosidase.
Major Products:
Oxidation Products: Phloretin and other phenolic compounds.
Hydrolysis Products: Phloretin and glucose.
科学的研究の応用
Phlorizin hydrate has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its potential in treating diabetes, cancer, obesity, and other diseases due to its bioactive properties
Industry: Utilized in the food industry as a natural antioxidant and preservative.
作用機序
Phloridzin exerts its effects primarily through the inhibition of sodium-glucose transporters (SGLT1 and SGLT2). By competing with glucose for binding to these transporters, phloridzin reduces renal glucose reabsorption, leading to decreased blood glucose levels. Additionally, phloridzin has been shown to regulate various signaling pathways, including the IL-1β/IKB-α/NF-KB pathway, contributing to its antioxidant and anti-inflammatory effects .
類似化合物との比較
Phloridzin is unique among dihydrochalcones due to its specific glycoside structure and potent bioactivities. Similar compounds include:
Phloretin: The aglycone form of phloridzin, known for its antioxidant and anti-inflammatory properties.
Chlorogenic Acid: Another phenolic compound found in apples, with antioxidant and anti-inflammatory effects.
Phloridzin’s uniqueness lies in its dual role as both a glucose transporter inhibitor and a bioactive flavonoid with multiple health benefits .
特性
IUPAC Name |
1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O10.H2O/c22-9-16-18(27)19(28)20(29)21(31-16)30-15-8-12(24)7-14(26)17(15)13(25)6-3-10-1-4-11(23)5-2-10;/h1-2,4-5,7-8,16,18-24,26-29H,3,6,9H2;1H2/t16-,18-,19+,20-,21-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIIMADCRCFGOA-NVADMLJHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7061-54-3 | |
| Record name | Phloridzin dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007061543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-(β-D-Glucopyranosyloxy)-4',6'-dihydroxy-3-(4-hydroxyphenyl)propiophenone dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



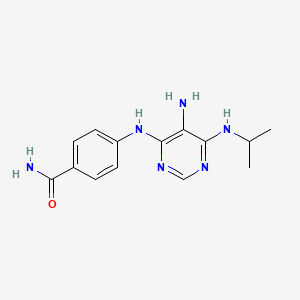
![2'-(tert-butyl)-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one](/img/structure/B8004074.png)
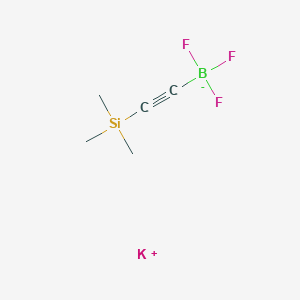
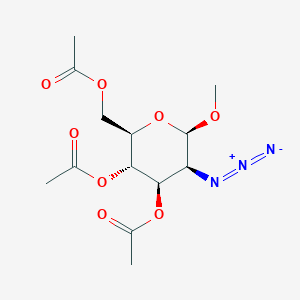
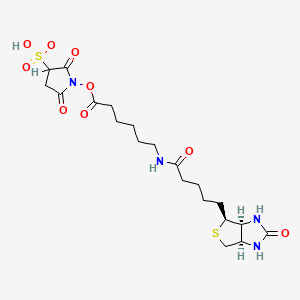
![(1R,2S,6S,7R,9R)-7-(4-methoxyphenoxy)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane](/img/structure/B8004090.png)
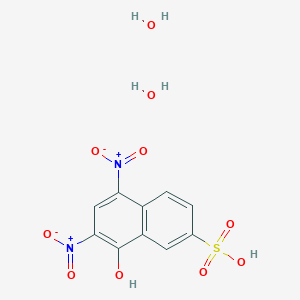
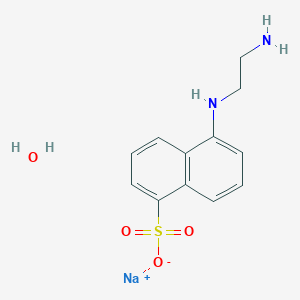
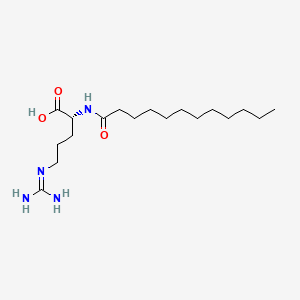
![Tricyclo[6.2.1.02,7]undeca-4-ene](/img/structure/B8004114.png)
